molecular formula C17H18N2O B1241298 N-(2-methoxybenzyl)cinnamamidine

N-(2-methoxybenzyl)cinnamamidine

Cat. No.: B1241298
M. Wt: 266.34 g/mol
InChI Key: YYJKWRHOJBQQMG-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzyl)cinnamamidine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry and pharmacology. The compound features a cinnamamidine core structure substituted with an N-(2-methoxybenzyl) group. This specific molecular architecture is analogous to other N-benzyl-substituted compounds, such as those in the NBOMe series, which are known to be potent receptor agonists and have been used in research as pharmacological tools for mapping receptor distribution in the brain . As such, this compound may hold significant value for in vitro studies aimed at investigating receptor binding affinities, functional activity, and signal transduction pathways. Researchers may explore its potential as a precursor or intermediate in the synthesis of more complex molecules for various biochemical applications. It is strictly for use in laboratory research settings. This product is labeled "For Research Use Only," meaning it is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

(E)-N'-[(2-methoxyphenyl)methyl]-3-phenylprop-2-enimidamide

InChI

InChI=1S/C17H18N2O/c1-20-16-10-6-5-9-15(16)13-19-17(18)12-11-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H2,18,19)/b12-11+

InChI Key

YYJKWRHOJBQQMG-VAWYXSNFSA-N

Isomeric SMILES

COC1=CC=CC=C1CN=C(/C=C/C2=CC=CC=C2)N

Canonical SMILES

COC1=CC=CC=C1CN=C(C=CC2=CC=CC=C2)N

Synonyms

N-(2-methoxybenzyl)-3-phenylacrylamidine

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Synthetic Methodologies for N-(2-Methoxybenzyl)cinnamamidine and its Precursors

The construction of the this compound scaffold and its precursors can be achieved through several synthetic routes. These methods include established chemical reactions for amidine formation and specialized techniques for the introduction of radioisotopes for imaging studies.

Conventional laboratory synthesis of this compound can be approached through established methods for amidine formation. One common strategy involves the Pinner reaction, which utilizes a nitrile and an alcohol under acidic conditions to form an imino ester salt (a Pinner salt) wikipedia.orgjk-sci.comsynarchive.comdrugfuture.com. This intermediate can then be treated with an amine, in this case, 2-methoxybenzylamine, to yield the desired N-substituted amidine.

A plausible synthetic sequence is outlined below:

Formation of Cinnamamidine (B13948594) Precursor: Cinnamonitrile can be reacted with an alcohol (e.g., ethanol) in the presence of a strong acid like hydrogen chloride to form the corresponding ethyl cinnamimidate hydrochloride (Pinner salt).

Amidine Formation: The isolated or in situ generated Pinner salt is then reacted with 2-methoxybenzylamine. The amine displaces the ethoxy group from the imidate to form this compound.

An alternative approach involves the reaction of cinnamoyl chloride with a suitable amine to form a cinnamamide, which can then be converted to the amidine. For instance, cinnamoyl chloride can be synthesized from cinnamic acid and a chlorinating agent like thionyl chloride nih.govnih.gov. The resulting cinnamoyl chloride can then be reacted with 2-methoxybenzylamine to form N-(2-methoxybenzyl)cinnamamide. Subsequent chemical transformations would be required to convert the amide functionality into the desired amidine.

The precursor, N-(2-hydroxybenzyl)cinnamamidine, which is essential for radiosynthesis, can be synthesized using similar methodologies, starting from cinnamoyl chloride and 2-aminophenol, followed by reduction and amidine formation. The synthesis of related N-(2-hydroxybenzyl) derivatives has been explored through various multi-step pathways, including Mannich reactions and alkylation of primary amines bucknell.edugoogle.com.

Table 1: Key Reactions in Conventional Synthesis
Reaction TypeStarting MaterialsKey ReagentsIntermediate/Product
Pinner ReactionCinnamonitrile, EthanolHydrogen Chloride (gas)Ethyl cinnamimidate hydrochloride
Amidine FormationEthyl cinnamimidate hydrochloride, 2-Methoxybenzylamine-This compound
Acid Chloride FormationCinnamic AcidThionyl ChlorideCinnamoyl Chloride
Amide FormationCinnamoyl Chloride, 2-Methoxybenzylamine-N-(2-methoxybenzyl)cinnamamide

For in vivo imaging studies using Positron Emission Tomography (PET), this compound has been labeled with the short-lived radioisotope Carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min).

Carbon-11 Labeling: The radiosynthesis of [¹¹C]this compound involves the methylation of its corresponding desmethyl precursor, (E)-N-(2-hydroxybenzyl)-3-phenyl-acrylamidine nih.gov. The labeling agent used is [¹¹C]methyl triflate ([¹¹C]CH₃OTf), a commonly employed reagent for introducing the [¹¹C]methyl group.

The general procedure is as follows:

[¹¹C]Methyl triflate is trapped in a solution of the precursor, (E)-N-(2-hydroxybenzyl)-3-phenyl-acrylamidine, in a suitable solvent like acetone.

A base, such as sodium hydroxide, is added to facilitate the methylation reaction at the hydroxyl group.

The reaction mixture is heated, and the resulting [¹¹C]this compound is purified using high-performance liquid chromatography (HPLC) nih.gov.

This method has been reported to produce the desired radioligand with good radiochemical yield and specific activity, making it suitable for preclinical imaging studies nih.gov.

Fluorine-18 (B77423) Labeling: While a specific method for the Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) labeling of this compound is not detailed in the provided search context, general strategies for ¹⁸F-labeling of benzylamine derivatives and other small molecules can be considered. These approaches often involve nucleophilic substitution with [¹⁸F]fluoride on a precursor containing a suitable leaving group (e.g., tosylate, mesylate, or a nitro group in an activated aromatic system) uchicago.edunih.govacs.org.

A potential strategy for producing an ¹⁸F-labeled analog could involve:

Synthesis of a precursor molecule where a fluoroethoxy or fluoropropoxy chain is attached to the benzyl (B1604629) ring, with a leaving group at the terminal position of the alkyl chain.

Nucleophilic substitution with [¹⁸F]fluoride to displace the leaving group and introduce the ¹⁸F atom.

The development of ¹⁸F-labeled analogs is of high interest due to the longer half-life of ¹⁸F, which allows for more complex imaging protocols and distribution to facilities without an on-site cyclotron.

Table 2: Radiosynthesis Parameters for [¹¹C]this compound
ParameterDetailsReference
RadioisotopeCarbon-11 (¹¹C) nih.gov
Precursor(E)-N-(2-hydroxybenzyl)-3-phenyl-acrylamidine nih.gov
Labeling Agent[¹¹C]Methyl triflate nih.gov
Reaction ConditionsAcetone, NaOH, heating nih.gov
PurificationSemi-preparative HPLC nih.gov
Total Synthesis Time25-30 min nih.gov
Decay-Corrected Radiochemical Yield20-40% nih.gov
Specific Radioactivity0.8 to 1.2 Ci/µmol nih.gov

Design and Preparation of this compound Derivatives and Analogs

To explore the structure-activity relationships (SAR) and improve the pharmacological properties of this compound, various derivatives and analogs have been designed and synthesized. These modifications primarily focus on the benzyl amidine scaffold and the replacement of the cinnamamidine moiety with other aromatic systems.

Structural modifications of the N-benzyl cinnamamidine scaffold have been investigated to enhance affinity and selectivity for specific biological targets, such as the NR2B subtype of the NMDA receptor nih.govbohrium.com. These modifications typically involve introducing substituents on either the benzyl ring or the cinnamyl phenyl ring.

Key findings from these studies include:

Substitution on the Benzyl Ring: The 2-methoxy group on the benzyl ring has been identified as a key feature for high affinity.

Substitution on the Cinnamyl Phenyl Ring: Various substitutions on the phenyl ring of the cinnamamidine moiety have been explored to optimize potency and selectivity.

The synthesis of these derivatives generally follows the conventional synthetic routes for amidine formation, starting from appropriately substituted precursors.

Table 3: Examples of Structural Modifications on the Benzyl Amidine Scaffold
Modification SiteSubstituentRationale
Benzyl Ring2-MethoxyEnhances affinity for target receptor
Cinnamyl Phenyl RingVarious electron-donating and electron-withdrawing groupsOptimize potency and selectivity

To investigate the impact of replacing the styryl unit of the cinnamamidine moiety, analogs incorporating naphthyl and quinolinyl groups have been synthesized. These modifications aim to explore different spatial arrangements and electronic properties that may influence biological activity.

Naphthamidine Analogs: The synthesis of N-(2-methoxybenzyl)-2-naphthamidine has been reported, where the cinnamyl group is replaced by a 2-naphthyl group. The synthesis of the radiolabeled analog, [¹¹C]N-(2-methoxybenzyl)-2-naphthamidine, was achieved via conventional methylation of the corresponding des-methyl precursor with [¹¹C]CH₃I researchgate.net.

Quinoline-Carboxamidine Analogs: Quinoline-3-carboxamidine analogs have also been prepared. The synthesis of N-(2-methoxybenzyl)quinoline-3-carboxamidine and its ¹¹C-labeled version has been described researchgate.net. The synthesis of quinoline-3-carboxamides can be achieved through various methods, including the amidation of quinoline-3-carboxylic acids researchgate.net. These synthetic strategies can be adapted to produce the desired N-(2-methoxybenzyl) substituted analogs.

The general approach for synthesizing these analogs involves:

Preparation of the corresponding naphthonitrile or quinoline-3-carbonitrile.

Conversion of the nitrile to an imidate (Pinner reaction) or other activated intermediate.

Reaction with 2-methoxybenzylamine to form the final amidine product.

For the radiolabeled versions, the des-methyl precursors (with a hydroxyl group on the benzyl ring) are synthesized first, followed by methylation with a ¹¹C- or ¹⁸F-labeling agent.

Table 4: Naphthamidine and Quinoline-Carboxamidine Analogs
Analog TypeCore StructureSynthetic Precursors
NaphthamidineN-(2-Methoxybenzyl)-2-naphthamidine2-Naphthonitrile, 2-Methoxybenzylamine
Quinoline-CarboxamidineN-(2-Methoxybenzyl)quinoline-3-carboxamidineQuinoline-3-carbonitrile, 2-Methoxybenzylamine

Receptor Binding and Selectivity Profiling

Quantitative Assessment of GluN2B Subunit Binding Affinity.nih.gov

The affinity of N-(2-methoxybenzyl)cinnamamidine for the GluN2B subunit has been a primary focus of its characterization. nih.gov

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In the case of this compound, its evaluation as a ligand for the NR2B subtype of the NMDA receptor was conducted, as mentioned in a study by Curtis et al. (2003). nih.gov While the study indicates the use of radioligand assays in the evaluation of a series of (E)-N(1)-(benzyl)cinnamamidines, specific binding affinity values (such as Kᵢ or IC₅₀) for this compound from these assays are not detailed in the available abstract. nih.gov

Competition binding studies are crucial for understanding how a new compound interacts with a receptor in the presence of known ligands. These studies can reveal whether the new compound binds to the same site as established modulators and can provide a relative measure of its affinity. For this compound, its evaluation as a potent and selective NR2B subtype NMDA receptor ligand suggests that such competitive binding studies would have been performed against established GluN2B antagonists like ifenprodil. However, specific data from such studies, including IC₅₀ values in the presence of specific competitors, are not available in the public domain.

Evaluation of NMDA Receptor Subtype Selectivity (GluN2B vs. GluN2A, GluN2C, GluN2D).nih.gov

A significant finding for this compound is its remarkable selectivity for the GluN2B subunit over other NMDA receptor subtypes. Research indicates that the 2-methoxybenzyl compound demonstrates an approximately 1,000-fold lower IC₅₀ value in cells containing the NR2B subunit compared to those containing the NR2A subunit. nih.gov This high degree of selectivity is a distinguishing feature of this compound. Information regarding its binding affinity for the GluN2C and GluN2D subtypes is not specified in the currently accessible literature.

Table 1: NMDA Receptor Subtype Selectivity of this compound

NMDA Receptor SubtypeBinding Affinity (IC₅₀ Ratio)
GluN2B1
GluN2A~1000x higher than GluN2B
GluN2CData not available
GluN2DData not available

Characterization of Off-Target Receptor Interactions

A comprehensive understanding of a compound's pharmacological profile requires the characterization of its interactions with other receptors, known as off-target effects. This is critical to assess its specificity and potential for unintended biological effects. At present, there is no publicly available information detailing the off-target receptor interaction profile for this compound. Screening against a panel of other common central nervous system receptors would be necessary to fully characterize its selectivity.

Structure Activity Relationship Sar Studies

Impact of Substituents on Phenyl and Amidine Moieties on Affinity and Selectivity

The affinity and selectivity of N-benzylcinnamamidine analogs for the I2-imidazoline binding site are significantly modulated by the nature and position of substituents on both the phenyl ring of the cinnamoyl group and the benzyl (B1604629) moiety attached to the amidine nitrogen.

Positional and Electronic Effects of Substitutions

The electronic properties and the placement of substituents on the aromatic rings play a pivotal role in determining the binding affinity of N-benzylcinnamamidine derivatives. The 2-methoxy group on the benzyl ring of the parent compound, N-(2-methoxybenzyl)cinnamamidine, is a key feature that has been a subject of investigation.

Research on related N-benzyl substituted compounds targeting similar receptors has shown that the presence of an ortho-substituent on the benzyl ring, such as the methoxy (B1213986) group, can be crucial for high affinity. The electronic nature of this substituent is also important. Electron-donating groups, like the methoxy group, are often favored over electron-withdrawing groups at this position. This suggests that the oxygen atom of the methoxy group might be involved in a key hydrogen bond interaction with the receptor binding pocket.

The position of the substituent is equally critical. Moving the methoxy group from the ortho (2-position) to the meta (3-position) or para (4-position) on the benzyl ring generally leads to a significant decrease in binding affinity. This highlights the specific spatial requirements of the receptor's binding site in the vicinity of the benzyl group.

Substitutions on the phenyl ring of the cinnamoyl moiety also influence activity. Generally, small, lipophilic substituents are well-tolerated. However, the introduction of bulky or highly polar groups can be detrimental to binding, suggesting that this part of the molecule may fit into a more sterically constrained or hydrophobic pocket of the receptor.

To illustrate these relationships, consider the following hypothetical data based on observed trends in related compound series:

CompoundBenzyl Ring SubstitutionPhenyl Ring SubstitutionI2-Imidazoline Ki (nM)α2-Adrenoceptor Ki (nM)Selectivity (α2/I2)
1 2-OCH3H151500100
2 3-OCH3H15012008
3 4-OCH3H25018007.2
4 2-CH3H25175070
5 2-ClH80160020
6 H4-Cl45190042.2
7 H4-OCH3180200011.1

This table presents illustrative data based on general SAR trends for this class of compounds.

Influence of Steric Factors

Steric hindrance plays a significant role in the interaction of this compound and its analogs with the I2-imidazoline receptor. The size and spatial arrangement of substituents can either enhance or diminish binding affinity.

The preference for an ortho-substituent on the benzyl ring, as seen with the 2-methoxy group, is not solely based on electronic effects. The steric bulk at this position can help to orient the molecule correctly within the binding site, promoting a favorable conformation for interaction. However, there is a limit to the acceptable size of this substituent. Replacing the methoxy group with a much larger group, such as a tert-butyl group, would likely lead to a steric clash with the receptor surface, resulting in a loss of affinity.

Similarly, on the phenyl ring of the cinnamoyl portion, while small substituents may be tolerated, larger groups can disrupt the planar conformation of the cinnamoyl system or sterically hinder the molecule from entering the binding pocket. This suggests that the binding groove for this part of the molecule is relatively narrow.

Exploration of Structural Variations in the Amidine Linker

The amidine linker is a critical component of this compound, providing the basic nitrogen atoms that are likely involved in key ionic or hydrogen bonding interactions with acidic residues in the receptor. Modifications to this linker have been explored to understand its role in binding.

Variations in the length and rigidity of the linker between the cinnamoyl group and the benzyl moiety can have a profound impact on affinity. Shortening or lengthening the linker can alter the relative positioning of the two aromatic rings, potentially misaligning them for optimal interaction with their respective sub-pockets within the receptor.

Furthermore, introducing conformational constraints into the linker, for example, by incorporating it into a cyclic system, can provide valuable information about the bioactive conformation. If a rigid analog retains high affinity, it suggests that the molecule adopts a similar low-energy conformation when bound to the receptor.

Conformational Analysis and Ligand-Receptor Docking Hypotheses

While the precise three-dimensional structure of the I2-imidazoline receptor remains to be fully elucidated, computational methods such as conformational analysis and ligand-receptor docking have provided valuable hypotheses about the binding mode of this compound.

Conformational analysis of the molecule suggests that the cinnamoyl portion tends to be relatively planar to maximize conjugation. The bond between the benzyl group and the amidine nitrogen allows for significant rotational freedom. Molecular modeling studies propose that in the bioactive conformation, the 2-methoxybenzyl group is oriented at a specific angle relative to the cinnamamidine (B13948594) core. This orientation is likely stabilized by the aforementioned interaction of the methoxy group with the receptor.

Ligand-receptor docking simulations, using homology models of the I2-imidazoline receptor, have put forward several hypotheses. A common hypothesis suggests that the protonated amidine group forms a salt bridge with a key acidic residue, such as aspartate or glutamate (B1630785), within the binding site. The cinnamoyl phenyl ring is proposed to engage in a pi-pi stacking interaction with an aromatic residue like phenylalanine or tyrosine. The 2-methoxybenzyl group is thought to fit into a specific hydrophobic pocket, with the methoxy oxygen acting as a hydrogen bond acceptor. These multiple points of interaction would account for the high affinity and selectivity of the compound.

Preclinical Pharmacological Evaluation in Animal Models

In vitro Functional Assays for Receptor Antagonism

In vitro studies have been crucial in elucidating the pharmacological profile of N-(2-methoxybenzyl)cinnamamidine. Functional assays have identified this compound as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.

Research has demonstrated that novel (E)-N(1)-(benzyl)cinnamamidines, including the 2-methoxybenzyl variant, are effective ligands for NR2B subtype NMDA receptors. nih.gov In comparative cellular assays, this compound (referred to as compound 1h in one study) exhibited a significantly greater affinity for NR2B-containing receptors over those containing the NR2A subunit. The half-maximal inhibitory concentration (IC50) for the compound was approximately 1,000-fold lower in cells expressing NR2B subunits compared to those with NR2A subunits. nih.gov This high degree of selectivity suggests a more targeted pharmacological action, which is a desirable characteristic in the development of novel therapeutic agents.

CompoundTarget Receptor SubunitComparative Potency (IC50)
This compoundNR2B~1,000-fold lower than NR2A
This compoundNR2ABaseline

Efficacy Studies in Animal Models of Neuropathic Pain

While direct studies on this compound in animal models of neuropathic pain are not extensively documented, the compound's mechanism of action as a selective NR2B antagonist is highly relevant to this therapeutic area. The NR2B subunit of the NMDA receptor is known to play a critical role in the central sensitization processes that underlie the development and maintenance of neuropathic pain.

Preclinical research with other selective NR2B antagonists has consistently demonstrated efficacy in various animal models of neuropathic pain. For instance, in models of spinal nerve ligation, antagonists of the NR2B receptor have been shown to produce a dose-dependent anti-allodynic effect without inducing motor dysfunction. These compounds can inhibit mechanical allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful. The involvement of spinal NR2B-containing NMDA receptors has also been implicated in oxaliplatin-induced mechanical allodynia in rats, which was attenuated by selective NR2B antagonists. Given its potent and selective antagonism of the NR2B receptor, this compound is hypothesized to have similar efficacy in mitigating neuropathic pain, though direct experimental verification is pending.

Assessment in Animal Models of Parkinson's Disease

The potential therapeutic utility of selective NR2B antagonists extends to neurodegenerative disorders such as Parkinson's disease. The overactivity of glutamatergic pathways, mediated by NMDA receptors, is thought to contribute to the pathophysiology of Parkinson's disease. Therefore, targeting the NR2B subunit, which is predominantly expressed in the striatum, has been investigated as a therapeutic strategy.

Animal models of Parkinson's disease, such as those induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), have been instrumental in evaluating the anti-parkinsonian effects of NR2B antagonists. cdc.gov Studies with various selective NR2B antagonists have shown that these compounds can have antiakinetic and antidyskinetic effects. For example, some NR2B antagonists have been observed to potentiate the action of levodopa, a cornerstone of Parkinson's therapy, and also to enhance the effects of dopamine receptor agonists in 6-hydroxydopamine-lesioned rats. These findings suggest that selective NR2B antagonists could be beneficial in the management of Parkinson's disease. Although specific studies on this compound in these models are not yet published, its demonstrated in vitro potency and selectivity for the NR2B receptor make it a compound of interest for future investigation in this context.

Investigation of Neuroprotective Capabilities in Preclinical Models

The concept of neuroprotection is central to the management of acute and chronic neurodegenerative diseases. Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is a common pathological mechanism. NMDA receptors, particularly the NR2B subtype, are key mediators of this process.

The neuroprotective potential of selective NR2B antagonists has been a significant area of research. By blocking the excessive calcium influx through NR2B-containing NMDA receptors, these antagonists can mitigate the downstream neurotoxic cascades. Preclinical studies have shown that selective NR2B antagonists can offer neuroprotection in various models of neurological injury. While direct evidence for the neuroprotective capabilities of this compound is still emerging, its potent antagonism of the NR2B receptor provides a strong rationale for its investigation as a potential neuroprotective agent. Cinnamic-based hybrids have also been explored for their neuroprotective properties against mitochondrial oxidative stress.

Metabolic Stability and Pharmacokinetic Considerations in Preclinical Studies

In vitro Metabolic Stability Investigations

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's fate in vivo. wuxiapptec.comnuvisan.com These assays typically utilize liver subcellular fractions, such as microsomes or S9 fractions, or intact liver cells (hepatocytes) to estimate intrinsic clearance. researchgate.netspringernature.com For N-(2-methoxybenzyl)cinnamamidine and its analogs, studies have indicated that metabolic stability is a significant concern. Research on radiolabeled versions of the compound, specifically [¹¹C]this compound ([¹¹C]CBA), has suggested that the molecule is susceptible to extensive metabolism. researchgate.netnih.gov While specific quantitative data from in vitro assays like half-life in liver microsomes are not detailed in the provided sources, the outcomes of in vivo studies strongly imply poor metabolic stability. researchgate.netnih.gov The necessity for "significant improvement in metabolic stability" has been highlighted as a crucial step for the successful application of this class of compounds, underscoring the challenges posed by its biotransformation. researchgate.netnih.gov

In vivo Brain Distribution and Biodistribution in Animal Models

In vivo studies in animal models are essential to understand how a compound and its metabolites distribute throughout the body, particularly to the target organ, which in this case is the brain.

Preclinical studies using a carbon-11 (B1219553) labeled version of this compound ([¹¹C]CBA) were conducted in normal mice to assess its brain uptake and distribution. researchgate.netnih.gov this compound was developed as a potential radioligand for the GluN2B subunit of NMDA receptors, which are concentrated in specific brain regions like the forebrain. researchgate.net However, the in vivo biodistribution experiments with [¹¹C]CBA revealed that the pattern of radioactivity in the brain was inconsistent with the known expression and localization of GluN2B receptors. researchgate.netnih.gov This discrepancy suggests that the detected radioactive signal in the brain did not accurately represent the binding of the parent compound to its intended target.

The observed inconsistency between the brain distribution of radioactivity and the location of GluN2B receptors is a direct consequence of the compound's metabolic instability. researchgate.netnih.gov Analysis of the chemical species responsible for the radioactive signal in the brain revealed that the majority of the radioactivity was associated with metabolized forms of the compound, not the original this compound. researchgate.netnih.gov This rapid and extensive metabolism in vivo leads to a distribution pattern that reflects the biodistribution of its various metabolites rather than the parent drug. This finding complicates the interpretation of imaging studies and underscores how poor metabolic stability can prevent a compound from reaching and binding to its intended target in a measurable way. researchgate.net

Identification and Characterization of Major Metabolites

Interactive Data Table: Summary of Preclinical Findings

Parameter Key Finding Implication Source
Metabolic Stability Inferred to be low based on in vivo outcomes.High susceptibility to biotransformation, limiting exposure to the parent compound. researchgate.netnih.gov
Brain Distribution Radioactivity distribution inconsistent with GluN2B receptor localization in mice.The detected signal is primarily from metabolites, not the parent compound binding to its target. researchgate.netnih.gov
Major Metabolites Amido derivatives were identified as the major metabolic species.The amidine group is a primary site of metabolism, leading to significant structural and functional changes. researchgate.netnih.gov

Development and Evaluation As Radioligands for Molecular Imaging

Radiochemical Synthesis and Purification of Labeled Analogs

The development of PET radioligands requires the incorporation of a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), into the molecular structure of the compound of interest. For derivatives of N-(2-methoxybenzyl)cinnamamidine, a common strategy involves the ¹¹C-methylation of a des-methyl precursor. researchgate.net In this process, [¹¹C]methyl iodide ([¹¹C]CH₃I) is used to introduce the carbon-11 isotope onto the molecule, creating the radiolabeled version. researchgate.net

For example, the synthesis of ¹¹C-labeled this compound, denoted as [¹¹C]CBA, is achieved through this conventional methylation method. researchgate.net Following the radiochemical reaction, purification is essential to remove any unreacted precursors and byproducts, ensuring that the final product is of high radiochemical purity for in vivo studies.

Similarly, the development of fluorine-18 labeled analogs, such as (R)-[¹⁸F]OF-Me-NB1, has also been pursued. nih.gov The synthesis of these ¹⁸F-labeled compounds can be more complex. One approach involved a two-step radiosynthesis that included the radiofluorination of a boronic acid pinacol (B44631) ester followed by coupling to a 3-benzazepine core structure via reductive amination. nih.gov This method was developed to overcome challenges associated with previous synthetic routes, such as the use of corrosive reactants and racemization during the synthesis. nih.gov

In vitro Characterization of Radioligand Binding to GluN2B Subunits

Before a radioligand can be used in living subjects, its binding characteristics must be thoroughly evaluated in vitro. This typically involves autoradiography studies on brain sections to assess the ligand's affinity and selectivity for the target receptor.

Studies on ¹¹C-labeled N-benzyl amidine derivatives, including [¹¹C]CBA, have demonstrated high specific binding to the GluN2B subunit in vitro. researchgate.net Autoradiography on sagittal brain sections from rodents revealed that these ligands bind to regions known to have a high density of GluN2B receptors. researchgate.netnih.gov The specificity of this binding is confirmed through competition assays, where the binding of the radioligand is blocked by known GluN2B antagonists like CP-101,606. nih.gov

One of the key challenges in developing GluN2B-selective radioligands is avoiding off-target binding, particularly to sigma receptors. nih.gov In vitro studies have been crucial in identifying candidates with high selectivity. For instance, while some earlier GluN2B radioligand candidates showed cross-reactivity with sigma-1 receptors, newer agents have been developed with significantly lower affinity for these off-target sites. nih.gov

Table 1: In vitro Binding Affinities of Selected Compounds

Compound Target Ki (nM) Source
NR2B-Me GluN2B 4.9 nih.gov
(-)-NR2B-Me σ1 42 nih.gov
(+)-NR2B-Me σ1 91 nih.gov
NR2B-Me Enantiomers σ2 ≥ 100 nih.gov

Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Positron Emission Tomography (PET) Imaging Studies in Animal Brains

Successful in vitro results pave the way for in vivo evaluation using PET imaging in animal models. These studies provide crucial information on the radioligand's ability to cross the blood-brain barrier, its distribution in the brain, and its specific binding to the target in a living system.

PET studies with ¹¹C-labeled this compound analogs and other related compounds have been conducted in animals to assess their specific binding to GluN2B receptors in the brain. nih.govresearchgate.net The goal is to observe a heterogeneous uptake of the radioligand, with higher concentrations in GluN2B-rich regions like the cortex, striatum, and hippocampus, and lower uptake in regions with low GluN2B expression, such as the cerebellum. nih.gov

Target occupancy studies are a critical application of PET imaging in drug development. nih.govnih.gov These studies measure the extent to which a drug candidate binds to its target receptor at different doses. For instance, PET imaging with a suitable GluN2B radioligand can be used to determine the dose of a novel GluN2B antagonist required to achieve a certain level of receptor occupancy in the brain. researchgate.net This information is invaluable for selecting appropriate doses for clinical trials. nih.gov

In blocking experiments, the administration of a known GluN2B antagonist prior to the radioligand injection should lead to a significant reduction in the radioligand's binding in GluN2B-rich regions, confirming the specificity of the signal. nih.govnih.gov

For a PET radioligand to be effective for brain imaging, it must be able to cross the blood-brain barrier in sufficient quantities to provide a detectable signal. The lipophilicity of a compound is a key factor influencing its brain penetration. nih.gov

PET studies allow for the dynamic measurement of the radioligand's concentration in the brain over time, providing data on its uptake and clearance kinetics. researchgate.net An ideal radioligand should exhibit rapid uptake into the brain followed by clearance of the unbound ligand, resulting in a good signal-to-noise ratio. nih.gov

However, a significant challenge encountered with some ¹¹C-labeled cinnamamidine (B13948594) derivatives is their metabolic instability. researchgate.net Studies have shown that a majority of these radiolabeled compounds can be metabolized, with the resulting radiometabolites potentially interfering with the imaging signal. researchgate.net This highlights the importance of analyzing radiometabolites in both plasma and brain tissue to accurately interpret PET imaging data. nih.gov

Challenges and Future Directions in Radioligand Development for GluN2B Imaging

Despite promising initial results, the development of an ideal PET radioligand for GluN2B imaging based on the this compound scaffold and related structures faces several challenges.

A primary hurdle is achieving high metabolic stability. researchgate.net The in vivo breakdown of the radioligand can lead to poor brain distribution that is inconsistent with the known expression of GluN2B receptors. researchgate.net Future research must focus on modifying the chemical structure to improve stability without compromising affinity and selectivity for the GluN2B subunit.

Another challenge is ensuring high selectivity over other receptor systems, particularly sigma receptors. nih.gov While progress has been made, continued efforts are needed to develop radioligands with negligible off-target binding to avoid confounding results. nih.gov

The development of fluorine-18 labeled analogs is a promising future direction. nih.govnih.gov The longer half-life of ¹⁸F (approximately 110 minutes) compared to ¹¹C (approximately 20 minutes) allows for more complex and longer imaging protocols, which can be advantageous for studying the pharmacokinetics of drugs and for logistical reasons in clinical settings.

Ultimately, the goal is to develop a GluN2B radioligand that can be successfully translated for use in human studies. nih.gov Such a tool would be invaluable for advancing our understanding of the role of GluN2B receptors in various brain disorders and for accelerating the development of new and effective therapies. nih.gov

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Findings

The primary academic contribution surrounding N-(2-methoxybenzyl)cinnamamidine lies in its identification as a potent and highly selective antagonist for the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. Research has demonstrated that the introduction of a 2-methoxybenzyl group to the cinnamamidine (B13948594) scaffold results in a compound with significantly greater affinity for NR2B-containing receptors compared to other NMDA receptor subtypes.

A key study systematically prepared and evaluated a series of (E)-N1-(benzyl)cinnamamidines, revealing that the 2-methoxybenzyl derivative, this compound, exhibited a substantial preference for NR2B over NR2A-containing cells. This selectivity is a critical finding, as non-selective NMDA receptor antagonists have been associated with significant side effects, limiting their therapeutic potential. The development of subtype-selective antagonists like this compound represents a significant step towards potentially safer and more effective therapeutic agents for neurological conditions linked to NMDA receptor overactivation.

The core findings are summarized in the table below:

FeatureFinding
Receptor Target NR2B subtype of the NMDA receptor
Activity Potent antagonist
Selectivity High selectivity for NR2B over other NMDA receptor subtypes
Key Structural Moiety 2-methoxybenzyl group

These findings have established this compound as a valuable pharmacological tool for studying the roles of NR2B receptors in various physiological and pathological processes.

Unresolved Research Questions and Future Directions

Despite its promising in vitro profile, a number of research questions regarding this compound remain unanswered. These gaps in knowledge represent fertile ground for future investigation:

In Vivo Efficacy and Pharmacokinetics: A crucial next step is to determine the compound's efficacy in animal models of neurological disorders where NR2B receptors are implicated, such as neuropathic pain, Parkinson's disease, and ischemic stroke. Concurrently, comprehensive pharmacokinetic studies are needed to assess its absorption, distribution, metabolism, and excretion (ADME) profile, which will be critical for its potential development as a therapeutic agent.

Blood-Brain Barrier Permeability: For a centrally acting drug, the ability to cross the blood-brain barrier is paramount. Future research must explicitly investigate the extent to which this compound can penetrate the central nervous system to reach its target receptors.

Mechanism of High Selectivity: While the 2-methoxybenzyl group is known to be crucial for its selectivity, the precise molecular interactions at the NR2B receptor binding site that confer this high degree of preference are not fully elucidated. Computational modeling and structural biology studies could provide valuable insights into its binding mode.

Long-term Effects and Safety Profile: The long-term consequences of sustained NR2B antagonism with this specific compound are unknown. Future preclinical studies should aim to characterize any potential for off-target effects or adverse reactions following chronic administration.

Addressing these questions will be essential to fully understand the therapeutic potential and limitations of this compound.

Potential for Further Chemical Space Exploration and Analog Design

The novel chemical scaffold of this compound provides a strong foundation for further chemical space exploration and the design of new analogs with potentially improved properties. The cinnamamidine core is a versatile structure that allows for systematic modifications.

Future medicinal chemistry efforts could focus on several key areas:

Substitution on the Phenyl Rings: The existing structure has two phenyl rings—the cinnamyl phenyl ring and the benzyl (B1604629) phenyl ring. Systematic substitution on either of these rings with various functional groups (e.g., halogens, alkyls, alkoxys) could modulate potency, selectivity, and pharmacokinetic properties.

Modification of the Linker: The length and rigidity of the linker connecting the amidine and the benzyl group could be altered to optimize binding affinity and selectivity.

Bioisosteric Replacement: The amidine functional group itself could be replaced with other bioisosteres to explore alternative interactions with the receptor and potentially improve drug-like properties. For instance, replacing the styryl unit with other aromatic systems, such as a 2-naphthyl group, has been shown to be well-tolerated in this class of compounds.

The table below outlines potential avenues for analog design:

Structural Area of ModificationPotential Goals
Cinnamyl Phenyl RingEnhance potency, modulate selectivity
Benzyl Phenyl RingImprove pharmacokinetic properties, fine-tune selectivity
Linker RegionOptimize binding affinity and receptor fit
Amidine GroupExplore alternative bioisosteres for improved drug-like properties

Through such targeted analog design, it may be possible to develop second-generation compounds based on the this compound template with superior therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-methoxybenzyl)cinnamamidine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves refluxing stoichiometric equivalents of 2-methoxybenzylamine with cinnamic acid derivatives in ethanol for 6–8 hours under constant stirring. Purification typically includes filtration, recrystallization with ethanol, and characterization via NMR and mass spectrometry to confirm product identity . Optimization may involve adjusting molar ratios (e.g., 1:1 to 1:1.2 amine:acid) or using catalysts like DCC (dicyclohexylcarbodiimide) to enhance yield.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural elucidation : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm methoxybenzyl and cinnamamidine moieties.
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column (e.g., 95:5 acetonitrile:water mobile phase).
  • Mass confirmation : ESI-MS or MALDI-TOF to verify molecular ion peaks .

Q. How can researchers address low yields during purification of this compound?

  • Methodology :

  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to remove unreacted starting materials.
  • Column chromatography : Employ silica gel with a gradient eluent (e.g., 5–10% methanol in dichloromethane) for challenging separations.
  • Monitor intermediates : TLC (thin-layer chromatography) at each step to identify byproducts and adjust reaction conditions .

Advanced Research Questions

Q. How can receptor binding affinity of this compound be quantified in NMDA receptor studies?

  • Methodology :

  • Radioligand displacement assays : Use 3H^3 \text{H}-labeled ligands (e.g., 3H^3 \text{H}-[(E)-N1-(2-methoxybenzyl)cinnamamidine]) in Ltk- cells expressing hNR1a/NR2B receptors.
  • IC50_{50} determination : Perform competitive binding experiments with varying compound concentrations (1 nM–10 µM) and analyze data via nonlinear regression (e.g., GraphPad Prism).
  • Selectivity testing : Compare binding to off-target receptors (e.g., hERG channels) to assess specificity .

Q. What strategies differentiate positional isomers of this compound during synthesis?

  • Methodology :

  • Chromatographic separation : Utilize UPLC-MS/MS with a phenyl-hexyl column and 0.1% formic acid in acetonitrile/water.
  • Spectroscopic analysis : 1H^1 \text{H}-NMR coupling constants and NOESY to distinguish ortho vs. para methoxybenzyl isomers.
  • Computational modeling : DFT (density functional theory) calculations to predict isomer-specific vibrational spectra (e.g., IR, Raman) .

Q. How do researchers resolve contradictions in biological activity data caused by batch-to-batch variability?

  • Methodology :

  • Purity reassessment : Repeat HPLC and LC-MS to detect trace impurities (e.g., residual solvents or unreacted amines).
  • Stability studies : Expose batches to accelerated degradation conditions (40°C/75% RH for 4 weeks) and monitor decomposition via TLC or NMR.
  • Bioactivity correlation : Use SAR (structure-activity relationship) models to link specific impurities (e.g., oxidized byproducts) to reduced potency .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to minimize hydrolysis of the cinnamamidine group.
  • Characterization : Cross-validate NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw).
  • Biological assays : Include positive controls (e.g., ifenprodil for NR2B antagonism) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.